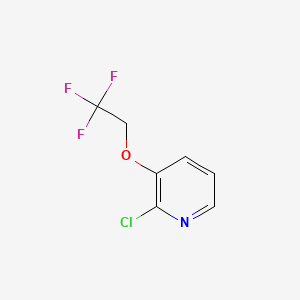

2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-(2,2,2-trifluoroethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NO/c8-6-5(2-1-3-12-6)13-4-7(9,10)11/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUTMJBMTEOTFKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301036188 | |

| Record name | 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301036188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

256473-04-8 | |

| Record name | 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=256473-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0256473048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301036188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.223.441 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine

This guide provides a comprehensive overview of the primary synthetic pathways for 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine, a key intermediate in the development of pharmaceuticals and agrochemicals. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the starting materials, reaction mechanisms, and experimental protocols.

Introduction

This compound is a substituted pyridine derivative of significant interest due to the unique physicochemical properties conferred by its trifluoroethoxy and chloro substituents. The electron-withdrawing nature of these groups makes the pyridine ring susceptible to a variety of chemical transformations, rendering it a valuable building block in organic synthesis. This guide will focus on the two most prevalent and well-documented synthetic routes to this compound, providing the necessary technical details for their successful implementation.

Part 1: Synthesis via Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[1][2] This method involves the reaction of an alkoxide with a primary alkyl halide or other electrophile with a good leaving group. In the context of this compound synthesis, this translates to the reaction of a deprotonated 2-chloro-3-hydroxypyridine with a suitable 2,2,2-trifluoroethylating agent.

Starting Materials and Reagents

| Starting Material/Reagent | Role | Key Considerations |

| 2-Chloro-3-hydroxypyridine | Pyridine backbone and hydroxyl group source | Purity is critical to avoid side reactions. Can be prepared from 3-hydroxypyridine.[3][4] |

| 2,2,2-Trifluoroethylating Agent | Source of the trifluoroethoxy group | Common agents include 2,2,2-trifluoroethyl chloride, bromide, iodide, or triflate. The choice of leaving group affects reactivity. |

| Base | Deprotonation of the hydroxyl group | Strong bases like sodium hydride (NaH), potassium carbonate (K2CO3), or potassium tert-butoxide (t-BuOK) are typically used.[5] |

| Solvent | Reaction medium | Aprotic polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred to solvate the alkoxide and facilitate the SN2 reaction.[5] |

Reaction Mechanism

The synthesis proceeds via a classic SN2 mechanism. The base abstracts the acidic proton from the hydroxyl group of 2-chloro-3-hydroxypyridine to form a potent nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbon of the 2,2,2-trifluoroethylating agent, displacing the leaving group and forming the desired ether linkage.

Caption: Williamson Ether Synthesis Pathway.

Experimental Protocol

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-3-hydroxypyridine (1.0 eq) and the chosen anhydrous aprotic polar solvent (e.g., DMF).

-

Deprotonation: Cool the mixture in an ice bath (0 °C) and add the base (e.g., sodium hydride, 1.1 eq) portion-wise. Stir the mixture at this temperature for 30 minutes to an hour, or until the evolution of hydrogen gas ceases (if using NaH).

-

Etherification: Add the 2,2,2-trifluoroethylating agent (1.1-1.5 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Part 2: Synthesis via Diazotization

Starting Materials and Reagents

| Starting Material/Reagent | Role | Key Considerations |

| 3-Amino-2-chloropyridine | Pyridine backbone and amino group source | A common starting material in pyridine chemistry. |

| Diazotizing Agent | Converts the amino group to a diazonium salt | Sodium nitrite (NaNO2) in the presence of a strong acid, or organic nitrites like tert-butyl nitrite or n-butyl nitrite are used.[6] |

| 2,2,2-Trifluoroethanol | Nucleophile and solvent | Acts as the source of the trifluoroethoxy group and can also serve as the reaction solvent.[6][7] |

| Acid | Catalyst and proton source | A strong organic acid, such as methanesulfonic acid, is often employed to facilitate the diazotization and subsequent substitution.[5] |

Reaction Mechanism

The reaction begins with the diazotization of the 3-amino-2-chloropyridine in an acidic medium. The resulting diazonium salt is a highly reactive intermediate with an excellent leaving group (N₂ gas). 2,2,2-Trifluoroethanol then acts as a nucleophile, attacking the carbon atom to which the diazonium group is attached, leading to the displacement of nitrogen gas and the formation of the desired product.

Caption: Diazotization and Substitution Pathway.

Experimental Protocol

-

Preparation: In a round-bottom flask, dissolve 3-amino-2-chloropyridine (1.0 eq) in an excess of 2,2,2-trifluoroethanol.

-

Acidification: Add a strong organic acid, such as methanesulfonic acid (1.0-1.2 eq), to the mixture while maintaining a low temperature (typically between -5 °C and 5 °C) with an ice-salt bath.

-

Diazotization: Add the diazotizing agent (e.g., n-butyl nitrite, 1.1-1.3 eq) dropwise to the cooled solution. Vigorous gas evolution (N₂) is typically observed.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete, as monitored by TLC or GC-MS.

-

Work-up: Pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

-

Purification: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The crude product is then purified by column chromatography.

Comparative Analysis of Synthetic Routes

| Feature | Williamson Ether Synthesis | Diazotization Route |

| Starting Material Availability | 2-Chloro-3-hydroxypyridine can be less common than the amino counterpart. | 3-Amino-2-chloropyridine is a widely available starting material. |

| Reaction Conditions | Requires a strong base and anhydrous conditions. | Typically proceeds under acidic conditions. |

| Byproducts | Salt of the displaced leaving group. | Nitrogen gas and water. |

| Scalability | Generally scalable, but the use of strong bases like NaH can pose challenges on a large scale. | The generation of a diazonium salt intermediate requires careful temperature control for safety on a larger scale. |

| Overall Yield | Can provide good to excellent yields depending on the substrate and conditions. | Yields can be variable and are often moderate. |

Conclusion

Both the Williamson ether synthesis and the diazotization route offer viable pathways for the synthesis of this compound. The choice of method will often depend on the availability and cost of the starting materials, the desired scale of the reaction, and the laboratory's capabilities for handling specific reagents and conditions. For laboratory-scale synthesis where 2-chloro-3-hydroxypyridine is accessible, the Williamson ether synthesis is often preferred for its generally higher yields and more straightforward work-up. The diazotization route provides a practical alternative, particularly when starting from the more readily available 3-amino-2-chloropyridine.

References

-

Synthesis of 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide. (2025). ResearchGate. [Link]

- Synthesis method of lansoprazole drug intermediate chloromethyl pyridine derivative.

-

The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]

- Processes for producing 2-chloro-3-trifluoromethylpyridine.

-

The Williamson Ether Synthesis. (2020). Chemistry LibreTexts. [Link]

-

Williamson Ether Synthesis Lab Report. Edubirdie. [Link]

- Process for the preparation of 2-chloro-3-hydroxy pyridine.

- Preparing method of 2-chloro-3-fluoropyridine.

-

2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride. PubChem. [Link]

-

Preparation of 2,3-Dichloropyridine by Selective Dechlorination of 2,3,6-Trichloropyridine. CABI Digital Library. [Link]

- Method for preparing 2,3-dichloropyridine.

-

2,2,2-Trifluoroethanol. Wikipedia. [Link]

- Process for the manufacture of 2,3-dichloropyridine.

- Bis(2,2,2-trifluoroethyl)ether and method of preparation.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 2-氯-3-羟基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Buy this compound | 256473-04-8 [smolecule.com]

- 6. researchgate.net [researchgate.net]

- 7. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: High-Pressure Synthesis of 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine

This Application Note is designed for research scientists and process chemists involved in the synthesis of fluorinated heterocyclic building blocks. It addresses the specific challenges of alkylating the 3-hydroxyl group of a pyridine ring using a volatile, fluorinated electrophile.

Methodology:

Abstract & Scope

This protocol details the synthesis of 2-chloro-3-(2,2,2-trifluoroethoxy)pyridine via the nucleophilic substitution reaction between 2-chloro-3-hydroxypyridine and 2,2,2-trifluoroethyl chloride (HCFC-133a).

Due to the gaseous nature of the alkylating agent (bp ~6.1 °C) and the ambident nature of the hydroxypyridine nucleophile, this transformation requires specific control over pressure, solvent polarity, and base strength to maximize

Chemical Strategy & Mechanism[1][2]

Reaction Scheme

The synthesis follows a Williamson ether-type alkylation mechanism. The reaction is complicated by the potential for tautomerization in the pyridine ring, although 3-hydroxypyridines (unlike 2- and 4-isomers) exist predominantly in the hydroxy form rather than the pyridone form.

Figure 1: Reaction pathway highlighting the competition between O- and N-alkylation.

Critical Process Parameters (CPPs)

-

Reagent State: 2,2,2-Trifluoroethyl chloride is a gas at room temperature. The reaction must be performed in a pressure vessel (autoclave) to maintain the electrophile in the liquid phase/solution at reaction temperatures (80–120 °C).

-

Regioselectivity (

vs-

Hard/Soft Acid-Base (HSAB): The oxygen atom is a "harder" nucleophile than the ring nitrogen.

-

Solvent Effect: Polar aprotic solvents (DMF, NMP) solvate the cation (

), leaving the "naked" phenoxide anion free to react. This favors -

Base Selection: Potassium carbonate (

) is preferred. Stronger bases (NaH) or protic solvents can increase the risk of

-

-

Catalysis: The C-Cl bond in trifluoroethyl chloride is deactivated by the electron-withdrawing

group (dipole repulsion), making it a sluggish electrophile. Potassium Iodide (KI) is essential to facilitate the reaction via the Finkelstein reaction in situ (generating the more reactive iodide).

Experimental Protocol

Equipment & Materials

-

Reactor: Stainless steel (SS-316) or Hastelloy autoclave (rated >20 bar).

-

Substrate: 2-Chloro-3-hydroxypyridine (Purity >98%).

-

Reagent: 2,2,2-Trifluoroethyl chloride (Gas cylinder or chilled liquid).

-

Solvent:

-Dimethylformamide (DMF), Anhydrous (Water <0.05%). -

Base: Potassium Carbonate (

), milled/powdered. -

Catalyst: Potassium Iodide (KI).

Step-by-Step Methodology

Phase 1: Reactor Charging (Ambient Pressure)

-

Preparation: Dry the autoclave thoroughly. Moisture inhibits the reaction and consumes the alkyl halide.

-

Solids Charge: Charge the autoclave with:

-

2-Chloro-3-hydroxypyridine (1.0 equiv)[2]

- (1.5 – 2.0 equiv)

-

KI (0.1 equiv / 10 mol%)

-

-

Solvent Charge: Add DMF (5–8 volumes relative to substrate mass).

-

Note: Stir to create a suspension. The mixture will turn yellow/orange as the phenoxide forms.

-

Phase 2: Reagent Addition (Low Temperature)

-

Cooling: Cool the autoclave to 0 °C using an ice/brine bath or internal jacket.

-

Addition: Introduce 2,2,2-trifluoroethyl chloride (1.2 – 1.5 equiv).

-

Technique: If using a cylinder, condense the gas into the reactor by weight. If using chilled liquid, pour quickly and seal immediately.

-

Phase 3: Reaction (High Pressure)

-

Sealing: Seal the autoclave.

-

Heating: Gradually heat the mixture to 100–110 °C with vigorous stirring (500+ rpm).

-

Pressure Warning: Expect internal pressure to rise to 5–10 bar (depending on headspace) as the halide vaporizes and the solvent expands.

-

-

Duration: Hold at temperature for 12–18 hours.

-

Monitoring: Monitor pressure. A drop in pressure often indicates consumption of the gaseous alkyl halide.

Phase 4: Workup & Purification

-

Cooling: Cool reactor to <25 °C. Vent residual pressure carefully into a scrubber (caustic soda trap) to neutralize any acidic vapors or unreacted halide.

-

Quench: Pour the reaction mixture into ice water (10 volumes).

-

Extraction: Extract with Ethyl Acetate or MTBE (3x).

-

Wash: Wash organic layer with water (to remove DMF) and brine. Dry over

. -

Purification:

-

Concentrate in vacuo.[2]

-

If necessary, purify via silica gel chromatography (Hexane/EtOAc gradient).

-

Target: The product is typically a white to off-white solid/oil.

-

Process Workflow Diagram

Figure 2: Operational workflow for the high-pressure alkylation process.

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Loss of alkyl halide (leakage). | Check autoclave seals; Increase reagent equivalents (to 2.0 eq). |

| Low Conversion | "Stalling" due to chloride leaving group. | Increase KI loading to 20 mol% or add TBAI (Phase Transfer Catalyst). |

| N-Alkylation (Impurity) | Solvent too non-polar or temp too low. | Ensure pure DMF/DMAc is used. Maintain temp >100°C (thermodynamic control favors O-alkylation). |

| C2-Cl Displacement | Ensure reagents are anhydrous (prevent OH- formation). Avoid excessive heating (>130°C). |

Analytical Validation

-

1H NMR (DMSO-d6/CDCl3):

-

Look for the disappearance of the phenolic -OH (broad singlet >9 ppm).

-

Look for the new quartet (due to F coupling) for the

protons around -

Pyridine ring protons will shift slightly upfield due to the ether donation.

-

-

19F NMR:

-

Single signal around

-74 ppm (triplet, coupled to

-

References

- General Reactivity of 3-Hydroxypyridines: Katritzky, A. R., et al. "The Tautomerism of Heterocycles." Academic Press, 1976. (Establishes the predominance of the OH-form in 3-hydroxypyridines vs 2-/4-isomers).

-

Fluoroalkylation Methodology: Cottet, F., & Schlosser, M. (2002). "Three-component synthesis of trifluoromethylated pyridines." European Journal of Organic Chemistry.[3] Link

-

Synthesis of Trifluoroethoxy Pyridines (Patent Context): Relevant to the synthesis of intermediates for herbicides (e.g., Trifloxysulfuron).[4] See U.S. Patent 6,096,689 (Syngenta) which describes analogous ether formations on pyridine rings.

-

Properties of HCFC-133a: National Center for Biotechnology Information. PubChem Compound Summary for CID 6394, 2-Chloro-1,1,1-trifluoroethane. Link

-

Alternative Lab Scale Method (Triflate): For researchers lacking autoclaves, see: Charette, A. B. (Ed.).[5][6][7] Handbook of Reagents for Organic Synthesis: Reagents for Heteroarene Functionalization. Wiley, 2015.[6] (Describes use of Trifluoroethyl triflate as a liquid alternative).

Sources

- 1. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. 2,2,2-Trifluoroethyl chloroformate | C3H2ClF3O2 | CID 2769648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 7. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]

Application Note: 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine in Medicinal Chemistry

[1][2]

Executive Summary

In modern drug discovery, the This compound (CAS: 256473-04-8) scaffold serves as a critical bioisostere for 2-chloro-3-methoxypyridine.[1] While the 3-methoxy group is a common structural motif, it is frequently a site of rapid metabolic clearance via CYP450-mediated O-demethylation.[1]

Replacing the methoxy group with a 2,2,2-trifluoroethoxy moiety achieves three specific medicinal chemistry objectives:

-

Metabolic Blockade: The strong C-F bonds and steric bulk of the trifluoromethyl group inhibit oxidative dealkylation, significantly extending half-life (

).[1] -

Electronic Modulation: The electron-withdrawing nature of the trifluoroethoxy group (

) lowers the pKa of the pyridine nitrogen compared to a methoxy group, altering solubility and hERG binding profiles.[1] -

Lipophilicity Adjustment: It moderately increases

, facilitating blood-brain barrier (BBB) penetration in CNS targets (e.g., P2X3 antagonists, KCNQ openers).[1]

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

| Property | Data | Relevance |

| IUPAC Name | This compound | Official nomenclature |

| CAS Number | 256473-04-8 | Sourcing & Registry |

| Molecular Formula | Stoichiometry calculations | |

| Molecular Weight | 211.57 g/mol | Yield calculations |

| Physical State | White to off-white solid | Handling |

| Solubility | DCM, EtOAc, DMSO; Low in water | Process solvent selection |

| Key Reactivity | Diversification point |

Synthetic Protocols

Protocol A: Primary Synthesis (Sandmeyer-Type Etherification)

Context: Direct alkylation of 2-chloro-3-hydroxypyridine is possible but often suffers from

Reagents:

-

3-Amino-2-chloropyridine (1.0 eq)[1]

-

n-Butyl nitrite (1.5 eq)[1]

-

Methanesulfonic acid (catalytic)[1]

Step-by-Step Methodology:

-

Setup: Charge a flame-dried round-bottom flask with 3-amino-2-chloropyridine (10 mmol) and anhydrous 2,2,2-trifluoroethanol (20 mL).

-

Activation: Cool the mixture to 0°C under

atmosphere. Add methanesulfonic acid (0.5 eq) dropwise to protonate the pyridine nitrogen, preventing side reactions. -

Diazotization: Add n-butyl nitrite (15 mmol) dropwise over 30 minutes. Caution: Exothermic reaction with gas evolution (

).[1] -

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Then, heat to 60°C for 2 hours to ensure complete displacement of the diazonium species by the trifluoroethoxy nucleophile.

-

Workup: Concentrate the solvent under reduced pressure. Dilute the residue with EtOAc (50 mL) and wash with saturated

(2 x 30 mL) to neutralize acid.[1] -

Purification: Dry organic layer over

, filter, and concentrate. Purify via silica gel flash chromatography (Hexanes:EtOAc 9:1).

Validation:

-

TLC:

(Hex:EtOAc 4:1).[1] -

Yield: Expected 65-75%.

Protocol B: Downstream Functionalization ( Displacement)

Context: The 2-chloro position is activated for Nucleophilic Aromatic Substitution (

Target: Synthesis of 2-amino-3-(2,2,2-trifluoroethoxy)pyridine derivatives (common in kinase inhibitors).[1]

Reagents:

-

This compound (1.0 eq)[1]

-

Primary/Secondary Amine (1.2 eq)[1]

-

Base:

(2.0 eq) or DIPEA (2.5 eq)[1] -

Solvent: DMSO or NMP[1]

Step-by-Step Methodology:

-

Dissolution: Dissolve the pyridine scaffold (1.0 mmol) in anhydrous DMSO (3 mL).

-

Addition: Add

(2.0 mmol) followed by the amine nucleophile (1.2 mmol). -

Thermal Activation: Heat the sealed reaction vessel to 100°C for 12 hours.

-

Note: If the amine is sterically hindered, add catalytic KF (0.5 eq) to assist the leaving group departure.[1]

-

-

Monitoring: Monitor by LC-MS for the disappearance of the chloride (

) and appearance of the product mass. -

Workup: Pour into ice-water (20 mL). If solid precipitates, filter and wash with water.[1] If oil forms, extract with EtOAc.[1]

Strategic Logic & Signaling Pathways

The following diagram illustrates the medicinal chemistry logic flow: moving from a metabolically labile "Parent" scaffold to the optimized "Fluorinated" scaffold, and the subsequent diversification pathways.

Figure 1: Synthetic workflow and medicinal chemistry rationale for the this compound scaffold.[1]

Safety & Handling Guidelines

-

Halogenated Pyridines: Can be skin irritants and sensitizers.[1] Use nitrile gloves and work in a fume hood.

-

Alkyl Nitrites (Protocol A): n-Butyl nitrite is a vasodilator and flammable.[1] Avoid inhalation.

-

Waste Disposal: Aqueous waste from Protocol A contains trifluoroethanol and nitrite residues; dispose of as hazardous organic waste.[1]

References

-

Smolecule. (2023).[1] this compound Product Profile. Retrieved from [1]

-

ResearchGate. (2025).[1][3] Synthesis of 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide. (Describes the diazotization route from 3-amino-2-chloropyridine). Retrieved from

-

ChemicalBook. (2023).[1][4] this compound Properties and Suppliers. Retrieved from [1]

-

National Institutes of Health (NIH). (2021).[1] The Expanding Role of Pyridine Scaffolds in Drug Design. PMC8516032.[1] Retrieved from [1]

fungicidal activity of 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine

Application Note: Evaluation and Protocols for the Fungicidal Activity of 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine

Executive Summary

This application note details the technical evaluation of This compound , a halogenated pyridine ether exhibiting significant fungicidal potential.[1] While often utilized as a structural motif in pharmaceutical intermediates (e.g., for proton pump inhibitors), this specific scaffold possesses intrinsic agrochemical activity due to the bioisosteric properties of the trifluoroethoxy group.

The presence of the 2,2,2-trifluoroethoxy moiety enhances lipophilicity and metabolic stability, allowing the molecule to penetrate fungal cell walls effectively. This guide provides researchers with standardized protocols for synthesis, in vitro mycelial growth inhibition assays, and in vivo crop protection validation.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

| Property | Specification |

| Chemical Name | This compound |

| Molecular Formula | C₇H₅ClF₃NO |

| Molecular Weight | 227.57 g/mol |

| Structural Features | Pyridine ring (electron-deficient), 2-Chloro substituent (leaving group/lipophilic), 3-Trifluoroethoxy (metabolic blocker) |

| Solubility | Low in water; High in Acetone, DMSO, Methanol |

| Stability | Stable under ambient conditions; hydrolytically stable in neutral/acidic pH.[2] |

Mechanism of Action (MoA) & Rationale

The is attributed to its ability to disrupt fungal cellular homeostasis.

-

Lipophilic Penetration: The trifluoroethoxy group acts as a "lipophilic anchor," facilitating transport across the chitin-rich fungal cell wall.

-

Target Interaction: Halogenated pyridines often act as uncouplers of oxidative phosphorylation or inhibitors of succinate dehydrogenase (SDH). The specific 2-chloro-3-substituted pattern suggests potential interference with mitochondrial respiration or microtubule assembly (similar to fluopicolide analogs).

MoA Investigation Workflow

The following diagram illustrates the logical flow for determining the specific mode of action for this scaffold.

Figure 1: Decision tree for elucidating the specific fungicidal mechanism of the pyridine scaffold.

Protocol A: Chemical Synthesis

Objective: To synthesize high-purity this compound for biological testing.

Principle: Nucleophilic aromatic substitution (

Reagents:

-

2-Chloro-3-hydroxypyridine (Starting Material)[1]

-

2,2,2-Trifluoroethyl trifluoromethanesulfonate (Triflate alkylating agent) or 2,2,2-Trifluoroethyl iodide

-

Potassium Carbonate (

) -

Solvent: DMF (Dimethylformamide) or Acetonitrile

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask, dissolve 2-Chloro-3-hydroxypyridine (1.0 eq) in anhydrous DMF (0.5 M concentration).

-

Activation: Add

(1.5 eq) and stir at room temperature for 30 minutes to generate the phenoxide anion. -

Alkylation: Dropwise add 2,2,2-Trifluoroethyl triflate (1.1 eq) at 0°C. Note: Triflate is preferred over halides for higher reactivity with electron-deficient pyridines.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).

-

Work-up: Quench with water. Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over

. -

Purification: Concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

-

Validation: Confirm structure via ¹H-NMR and LC-MS.

Protocol B: In Vitro Fungicidal Assay

Objective: Determine the

Materials:

-

Test Compound: this compound (dissolved in DMSO).

-

Media: Potato Dextrose Agar (PDA).

-

Pathogens: Fresh mycelial plugs (5mm).

Workflow:

Figure 2: Standardized workflow for Poisoned Food Technique (Mycelial Growth Inhibition).

Procedure:

-

Stock Preparation: Dissolve the synthesized compound in DMSO to create a 10,000 mg/L stock.

-

Media Dosing: Add stock solution to molten PDA (cooled to 50°C) to achieve final concentrations of 100, 50, 25, 12.5, 6.25, and 0 mg/L (Control). Ensure DMSO concentration < 1%.

-

Inoculation: Place a 5mm mycelial plug of the target fungus (e.g., Botrytis cinerea) in the center of each plate.

-

Incubation: Incubate at 25°C in the dark.

-

Data Collection: Measure colony diameter (mm) when the control plate reaches 75% coverage (approx. 72-96 hours).

-

Calculation:

Where

Protocol C: In Vivo Greenhouse Evaluation

Objective: Validate translaminar and protective activity on whole plants (Cucumber Downy Mildew - Pseudoperonospora cubensis).

-

Plant Material: Grow cucumber seedlings (cv. 'Marketer') to the 2-leaf stage.

-

Formulation: Formulate the compound as a 10% Wettable Powder (WP) or Emulsifiable Concentrate (EC) using Tween 20 as a surfactant.

-

Application (Protective): Spray plants with compound concentrations (200, 100, 50 mg/L) 24 hours before inoculation.

-

Inoculation: Spray a sporangial suspension (

sporangia/mL) onto the treated leaves. -

Incubation: Place plants in a humidity chamber (>95% RH) at 20°C for 24 hours, then move to a greenhouse.

-

Scoring: Assess disease severity 7 days post-inoculation using a 0-100% leaf area infection scale.

Safety & Handling (SDS Highlights)

-

Hazard Identification: Halogenated pyridines can be skin sensitizers. The trifluoroethoxy group adds stability but requires caution regarding fluorinated metabolites.

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust/aerosols.

-

Disposal: All fluorinated organic waste must be segregated and incinerated via high-temperature hazardous waste protocols.

References

-

PubChem. (2025).[3] Compound Summary: Halogenated Pyridine Derivatives.[1] National Library of Medicine. Retrieved from [Link]

-

Kaneko, I., et al. (2012). Synthesis and Fungicidal Activity of Novel Pyridine Derivatives.[1] Journal of Pesticide Science. (Contextual reference for pyridine scaffold activity).

-

Gisi, U., & Sierotzki, H. (2008). Fungicide Modes of Action and Resistance Management. Fungicide Resistance Action Committee (FRAC). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Pyridine Derivative Optimization Hub

Status: Online 🟢 Operator: Senior Application Scientist Ticket ID: PYR-OPT-2026

Welcome to the Pyridine Optimization Hub. This guide addresses the three most frequent failure modes in pyridine chemistry: Catalyst Deactivation (N-poisoning), Regioselectivity Loss (C2 vs. C3 vs. C4), and Over/Under-Reduction .

Unlike standard arenes, the pyridine nitrogen lone pair (

Module 1: Cross-Coupling Failure (Suzuki/Buchwald)

Symptom: Reaction stalls at <20% conversion; starting material remains; catalyst precipitates (black palladium).

The Root Cause: Competitive Coordination

The pyridine nitrogen is a strong

Troubleshooting Protocol

Q1: Are you using a standard Pd source (e.g.,

-

Stop immediately. These are highly susceptible to N-poisoning.

-

The Fix: Switch to a Pre-catalyst system with bulky, electron-rich ligands that sterically reject the pyridine nitrogen.

-

Recommendation:Pd-PEPPSI-IPr or XPhos Pd G4 .

-

Why: The "PEPPSI" (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) scaffold uses a sacrificial 3-chloropyridine ligand that dissociates only when the substrate enters, ensuring the active

species is generated in situ without earlier deactivation.

-

Q2: Is your substrate 2-substituted (e.g., 2-bromopyridine)?

-

The Issue: The "ortho-effect" combined with N-coordination creates a chelation trap.

-

The Fix: Use MIDA boronates or N-oxide activation .

-

Protocol: Oxidize the pyridine to Pyridine-N-oxide (using mCPBA) before coupling. The N-oxide is less coordinating to Pd but more electron-deficient at C2/C4, accelerating oxidative addition. Reduce post-coupling using Zn/AcOH.

-

Optimization Matrix (Suzuki-Miyaura)

| Parameter | Standard Condition (Avoid) | Optimized Condition (Pyridine-Specific) | Mechanistic Rationale |

| Catalyst | Pd-PEPPSI-IPr (1-2 mol%) | Bulky NHC ligand prevents N-coordination. | |

| Base | Higher solubility in organic phases; facilitates transmetallation. | ||

| Solvent | Toluene/Water | 1,4-Dioxane/Water (4:1) | Higher boiling point; disrupts Pd-N aggregates. |

| Additive | None | CuI (10 mol%) | Facilitates "Liebeskind-Srogl" type transmetallation if using thioesters/boronic acids. |

Module 2: Regioselectivity in C-H Functionalization (Minisci)

Symptom: You target C4-alkylation but get a mixture of C2/C4 isomers or low yield.

The Root Cause: Electronic Vectors vs. Sterics

Nucleophilic alkyl radicals (generated in Minisci reactions) attack the most electron-deficient positions. In neutral pyridine, C2 and C4 are similar. In protonated pyridine, the LUMO coefficient at C4 is often higher, but C2 is statistically favored (2 sites vs 1).

Troubleshooting Protocol

Q1: Is your reaction medium acidic enough?

-

The Rule: The pH must be < 3.

-

Why: You must protonate the pyridine to lower the LUMO energy. Unprotonated pyridine reacts poorly with nucleophilic radicals.

-

The Fix: Use TFA (Trifluoroacetic acid) or run in biphasic DCM/Water with

.

Q2: How do I force C4 selectivity?

-

The Fix: Block the C2 position transiently or use steric guidance.

Workflow: Regioselectivity Decision Tree

Figure 1: Decision logic for optimizing Minisci alkylation regioselectivity.

Module 3: Hydrogenation (Pyridine Piperidine)

Symptom: Reaction stops halfway (tetrahydropyridine) or catalyst dies after one run.

The Root Cause: Product Inhibition

The product (piperidine) is a stronger Lewis base (

Troubleshooting Protocol

Q1: Are you running this in neutral solvent (MeOH/EtOH)?

-

The Fix: Switch to Glacial Acetic Acid or add 1-3 eq. of HCl .

-

Mechanism: Protonating the product (piperidinium salt) prevents it from coordinating to the metal surface. This ensures the catalyst active sites remain open for the pyridine substrate.

Q2: Which catalyst for which pressure?

-

Low Pressure (Balloon - 5 bar): Use

or -

High Pressure (>50 bar): Pd/C is acceptable but requires high temperature (80°C+) and acidic media.

Standard Operating Procedure (Heterogeneous)

-

Dissolve pyridine substrate (1.0 equiv) in Glacial Acetic Acid (0.1 M).

-

Add

(5 mol%). Caution: Pyrophoric dry.[3] -

Purge reactor

with -

Pressurize to 50-70 bar (for difficult substrates) or 5 bar (for simple ones).

-

Stir at RT. If incomplete after 12h, heat to 50°C.

-

Workup: Filter through Celite. Basify filtrate with NaOH before extraction (to free the amine).

Module 4: Nucleophilic Aromatic Substitution ( )

Symptom: Low yield with 2-chloropyridine or 4-chloropyridine.

The Root Cause: Leaving Group Ability & Electronics

Fluoride is the superior leaving group for

Troubleshooting Protocol

-

Switch Halogen: If using 2-chloropyridine, switch to 2-fluoropyridine . The reaction rate can increase by 10-100x.

-

Acid Catalysis: Add a Brønsted acid (e.g., TsOH) to protonate the pyridine nitrogen. This lowers the LUMO energy, making the ring significantly more electrophilic (similar to the Chichibabin reaction mechanism).

References

-

Organ, M. G., et al. (2006).[4] Pd-PEPPSI-IPr: A Highly Active, Sterically Demanding Cross-Coupling Catalyst. Chemistry – A European Journal.

-

Baran, P. S., et al. (2021).[1] Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society.

-

Fagnou, K., et al. (2005). Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society.

-

Glorius, F., et al. (2011). Mechanism of the Hydrogenation of Pyridines. Angewandte Chemie International Edition.

-

BenchChem Technical Support. (2025). Troubleshooting Minisci Reaction Pyridine Regioselectivity.

Sources

Technical Support Center: Solvent Systems for 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine

Ticket ID: TCH-PYR-003 Subject: Solvent Optimization & Troubleshooting for SNAr and Coupling Reactions Assigned Specialist: Senior Application Scientist (Process Chemistry Division)

Executive Summary & Chemical Context

You are working with 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine .[1][2][3][4][5][6] This substrate presents a specific reactivity profile governed by two competing electronic effects:[7]

-

The 2-Chloro Position: This is the electrophilic site, susceptible to Nucleophilic Aromatic Substitution (SNAr). However, without a strong electron-withdrawing group (like -NO2) at the 3- or 5-position, the pyridine ring is only moderately activated.

-

The 3-(2,2,2-trifluoroethoxy) Group: The fluorine atoms exert a strong inductive electron-withdrawing effect (-I), which lowers the LUMO energy of the ring, making the 2-position more reactive than a standard 3-ethoxypyridine. However, the steric bulk of the trifluoroethyl group can hinder the approach of nucleophiles.[7]

Critical Solvent Directive: Success with this substrate depends on balancing Nucleophile Activation (favoring polar aprotic solvents) against Substrate Stability (avoiding solvolysis of the ether or hydrolysis of the chloride).

Troubleshooting Guides (Symptom-Based)

Scenario A: Reaction is stalling or conversion is <50% (SNAr)

User reports: "I am trying to react the substrate with an amine/thiol in Ethanol at reflux, but the reaction stalls after 48 hours."

Root Cause: Ground-State Stabilization of the Nucleophile.

In protic solvents (EtOH, MeOH), the nucleophile is heavily solvated via hydrogen bonding.[7] This lowers its ground-state energy, significantly increasing the activation energy (

Corrective Protocol:

-

Switch to Dipolar Aprotic Solvents: Use DMSO (Dimethyl sulfoxide) , DMF (Dimethylformamide) , or NMP .[7]

-

Temperature Adjustment: 2-chloropyridines often require temperatures >80°C. Ethanol (bp 78°C) limits your thermal ceiling. DMSO allows reactions at 100–120°C.

Data Comparison:

| Solvent System | Relative Rate (

Scenario B: Formation of "Hydroxy" Impurity (2-Hydroxy-3-(...))

User reports: "LCMS shows a mass peak corresponding to the hydrolysis of the chlorine atom [M-Cl+OH]."

Root Cause: Wet Solvent / Hydroxide Competition. The 2-position is susceptible to attack by water, especially in basic conditions required for the SNAr reaction.[7] The trifluoroethoxy group makes the ring electron-deficient enough that water becomes a competitive nucleophile at high temperatures.

Corrective Protocol:

-

Strict Anhydrous Conditions: If using DMSO/DMF, ensure water content is <0.05% (Karl Fischer).[7] Hygroscopic solvents are the primary culprit.

-

Base Selection: Switch from Hydroxide bases (NaOH/KOH) to Carbonate bases (K2CO3, Cs2CO3) or organic bases (DIPEA).[7] Hydroxides generate high concentrations of OH-, which outcompetes your desired nucleophile.[7]

-

Solvent Switch (Biphasic): If drying is difficult, switch to a Toluene/Water system with a Phase Transfer Catalyst (TBAB).[7] This keeps the bulk water separated from the organic reaction phase.[7]

Scenario C: Product Oil/Gumming during Workup

User reports: "I used DMF as suggested, but I cannot crystallize the product. It remains an oil."

Root Cause: Solvent Entrapment. The 2,2,2-trifluoroethoxy group adds lipophilicity, but the pyridine nitrogen retains polarity.[7] High-boiling solvents like DMF/DMSO adhere strongly to the pyridine nitrogen.

Corrective Protocol:

-

The "Flood" Method: Pour the reaction mixture into a 10x volume of Ice Water with vigorous stirring. The hydrophobic fluorinated tail usually forces precipitation in high-polarity aqueous environments.

-

Extraction Solvent: Do NOT use DCM (Dichloromethane) if avoiding oils. Use Isopropyl Acetate (IPAc) or MTBE . These solvents often promote better crystallization of fluorinated pyridines compared to chlorinated solvents.[7]

Visualizing the Chemistry

Diagram 1: Solvent Influence on Reaction Pathway

This decision tree guides you through the optimization process based on observed intermediates and reaction rates.

Caption: Decision matrix for solvent selection based on kinetic stalling vs. impurity formation.

Standardized Protocols

Protocol A: High-Rate SNAr (Recommended for Amines/Thiols)

Best for: Maximizing yield and speed.

-

Dissolution: Dissolve 1.0 eq of this compound in Anhydrous DMSO (Concentration: 0.5 M).

-

Base Addition: Add 1.5 eq of Anhydrous K2CO3 (granular, milled).

-

Why: Carbonates act as a heterogeneous base, minimizing hydrolysis compared to hydroxides.[7]

-

-

Nucleophile: Add 1.1 eq of the Nucleophile (e.g., amine or thiol).[7]

-

Reaction: Heat to 90°C under N2 atmosphere. Monitor by HPLC.

-

Target: >98% conversion is typically achieved in 2–4 hours.

-

-

Workup: Cool to 20°C. Pour slowly into 5 volumes of Water . Filter the precipitated solid.[7][10] Wash with water to remove DMSO.

Protocol B: Phase Transfer Catalysis (Green/Scale-Up)

Best for: Large scale, avoiding DMF/DMSO removal.[7]

-

Biphasic Setup: Mix Toluene (Organic phase) and Water (Aqueous phase) in a 1:1 ratio.

-

Reagents: Add substrate (Organic phase) and Nucleophile + KOH (Aqueous phase).

-

Catalyst: Add 5 mol% TBAB (Tetrabutylammonium bromide) .

-

Reaction: Reflux (approx 85–90°C internal).

-

Separation: Separate layers. The product remains in Toluene; salts remain in water.

Frequently Asked Questions (FAQ)

Q: Can I use Acetone as a solvent? A: Only for highly reactive nucleophiles (like thiols). Acetone boils at 56°C, which is often too low to overcome the activation energy of the 2-chloropyridine system.[7] If you must use acetone, perform the reaction in a sealed pressure tube (Parr reactor) to achieve temperatures of 80–90°C.[7]

Q: Is the trifluoroethoxy group stable in acid? A: Generally, yes.[7] The C-F bonds are robust. However, the ether linkage can be cleaved by strong Lewis acids (like BBr3) or extremely concentrated HI.[7] Standard acidic workups (1N HCl) are safe and will not degrade the ether.

Q: Why is my reaction turning black? A: 2-Chloropyridines are prone to forming "tars" via polymerization if the temperature is too high (>140°C) or if free radical pathways are triggered. Ensure you are degassing your solvents (sparging with Nitrogen) to remove oxygen, which can promote oxidative degradation of the pyridine ring or the nucleophile.[7]

References

-

Synthesis of Trifluoroethoxy Intermediates: Li, J., et al. "Synthesis of 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide."[1][7] Asian Journal of Chemistry, vol. 23, no.[7] 5, 2011, pp. 2363-2364.[7] Context: Describes the specific synthesis of the title compound and subsequent reactions in ethanol.

-

Solvent Effects in SNAr: Bunnett, J. F., and Zahler, R. E.[7] "Kinetics of the Reaction of 2-Chloropyridine with Amines." Chemical Reviews, vol. 49, no.[7] 2, 1951, pp. 273–412.[7] Context: Foundational text on why polar aprotic solvents accelerate SNAr.

-

Green Chemistry Approaches (PTC): Makosza, M. "Phase Transfer Catalysis in Nucleophilic Aromatic Substitution."[7] Pure and Applied Chemistry, vol. 43, no. 3-4, 1975, pp. 439-462.[7] Context: Validates the Toluene/Water/TBAB protocol.

-

Fluorine Effect on Reactivity: Chambers, R. D.[7] Fluorine in Organic Chemistry. Blackwell Publishing, 2004.[7] Context: Explains the inductive effect of the -OCH2CF3 group on the pyridine ring electrophilicity.

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. CN102558148A - Synthesis process of lansoprazole important intermediate - Google Patents [patents.google.com]

- 4. 127337-60-4|2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride|BLD Pharm [bldpharm.com]

- 5. 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine, Hydrochloride [lgcstandards.com]

- 6. 2-(氯甲基)-3-甲基-4-(2,2,2-三氟乙氧基)吡啶盐酸盐 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. CN103539728A - Synthesis method of lansoprazole drug intermediate chloromethyl pyridine derivative - Google Patents [patents.google.com]

- 8. SNAr Reaction in Common Molecular Solvents Under Pressure - Wordpress [reagents.acsgcipr.org]

- 9. cbijournal.com [cbijournal.com]

- 10. WO2007138468A2 - Processes for the preparation of lansoprazole - Google Patents [patents.google.com]

Technical Support Center: Purity Assessment of Pyridine Compounds

Welcome to the comprehensive technical support guide for the analytical purity assessment of pyridine and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of purity analysis, offering field-proven insights and troubleshooting guidance. The purity of pyridine compounds is a critical parameter, as impurities can significantly impact reaction yields, catalytic activity, and the safety and efficacy of pharmaceutical products.[1] This guide provides a structured approach to selecting and implementing appropriate analytical methodologies, ensuring the integrity and reliability of your results.

Frequently Asked Questions (FAQs)

Here we address some of the common overarching questions regarding pyridine purity analysis.

-

Q1: What are the most common impurities in pyridine compounds?

-

Impurities can originate from the synthesis process or degradation.[2] Common synthetic impurities include unreacted starting materials, intermediates, and by-products from side reactions.[1][2] For instance, in the Hantzsch synthesis, residual aldehydes or β-ketoesters may be present.[3] Degradation impurities can form upon exposure to acid, base, heat, light, or oxidizing conditions.[4][5] It's also important to consider residual solvents used during manufacturing, such as toluene or acetonitrile, which are classified based on their toxicity.[6][7][8]

-

-

Q2: Which analytical technique is best suited for pyridine purity assessment?

-

The choice of technique depends on the specific requirements of your analysis.[9] High-Performance Liquid Chromatography (HPLC) is often the premier method due to its high resolution, sensitivity, and specificity in separating the main compound from its impurities.[2] Gas Chromatography (GC), particularly with a mass spectrometry (MS) detector, is excellent for analyzing volatile and semi-volatile compounds and impurities.[9][10] For determining water content, Karl Fischer titration is the most specific and rapid method.[11][12] Spectroscopic methods like UV-Vis can be used for quantification but are generally less specific than chromatographic techniques.[9]

-

-

Q3: How do I validate an analytical method for pyridine purity?

-

Method validation should be performed according to the International Council for Harmonisation (ICH) guidelines.[2][13] Key validation parameters include linearity, accuracy, precision, specificity, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[2][9][14] A stability-indicating method should also be developed to demonstrate that the analytical procedure can effectively separate the analyte from its degradation products.[4][5]

-

-

Q4: How can I effectively remove pyridine as an impurity from my final product?

-

Due to its high boiling point, removing residual pyridine can be challenging. A common and effective method is an acidic wash with a dilute acid like 1M HCl. This protonates the pyridine to form water-soluble pyridinium chloride, which can then be extracted into the aqueous layer. This method is suitable if your product is not sensitive to acid.[3]

-

General Purity Assessment Workflow

A systematic approach is crucial for the accurate determination of pyridine compound purity. The following workflow outlines the key steps from sample reception to final purity reporting.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]

- 6. ajrconline.org [ajrconline.org]

- 7. Impurity Profiling of Drug Substances in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]

- 8. pharmacyjournal.org [pharmacyjournal.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]

- 12. mt.com [mt.com]

- 13. researchgate.net [researchgate.net]

- 14. ptfarm.pl [ptfarm.pl]

Validation & Comparative

Comparative Mass Spectrometry Guide: 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine

Executive Summary

This guide provides a technical comparison of mass spectrometry methodologies for 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine (CAS: 101001-65-0), a critical intermediate in the synthesis of proton pump inhibitors (PPIs) like Lansoprazole.

Researchers face a distinct bifurcation in analytical needs for this molecule:

-

Synthesis Process Control: High-concentration assay of the intermediate itself.

-

Genotoxic Impurity (GTI) Screening: Trace-level quantitation (ppm/ppb) within the final API matrix.

While GC-MS (EI) offers superior structural elucidation and library matching for raw material qualification, LC-MS/MS (ESI) is the requisite standard for trace impurity profiling due to its sensitivity and compatibility with the non-volatile API matrix. This guide details the experimental parameters, fragmentation mechanisms, and decision frameworks for both approaches.

Molecular Profile & Mass Spectral Signature[1][2][3]

Understanding the physicochemical properties is the prerequisite for method selection. The molecule features a halogenated pyridine ring and a fluorinated ether tail, creating a unique isotopic and fragmentation signature.

| Parameter | Specification | MS Implications |

| Formula | Monoisotopic Mass: 211.00 Da | |

| Isotope Pattern | Chlorine ( | Distinct 3:1 intensity ratio at |

| Volatility | Semi-volatile | Amenable to GC, but polar enough for LC. |

| Ionization | Proton affinity at Pyridine N | High sensitivity in ESI(+) mode ( |

Comparative Analysis: GC-MS vs. LC-MS/MS

This section objectively compares the performance of Electron Impact (EI) Gas Chromatography against Electrospray Ionization (ESI) Liquid Chromatography.

Performance Matrix[2]

| Feature | Method A: GC-MS (EI) | Method B: LC-MS/MS (ESI) |

| Primary Application | Raw Material Assay (>98% purity checks). | Trace Impurity Analysis (<10 ppm in API). |

| Ionization Type | Hard Ionization (70 eV). Extensive fragmentation. | Soft Ionization. Preserves molecular ion |

| Selectivity | High (Chromatographic resolution + Spectral fingerprint). | Ultra-High (MRM transitions eliminate matrix noise). |

| Sensitivity (LOD) | ~100 ng/mL (Scan mode). | ~0.5 ng/mL (MRM mode). |

| Throughput | Moderate (15-20 min run times). | High (5-10 min run times). |

| Limitations | Not suitable if the final API (e.g., Lansoprazole) is thermally unstable. | Requires optimization of buffer to suppress matrix effects. |

Analytical Decision Workflow

The following diagram illustrates the logical pathway for selecting the correct instrument based on the analytical objective.

Figure 1: Decision matrix for selecting mass spectrometry technique based on sample stage (Synthesis vs. Quality Control).

Experimental Protocols

Protocol A: GC-MS for Structural Confirmation

Best for: Confirming the identity of the intermediate during synthesis.

-

System: Agilent 7890/5977 or equivalent.

-

Column: DB-5ms or HP-5ms (30m

0.25mm, 0.25µm film). -

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

-

Inlet: Split mode (20:1), 250°C.

-

Oven Program:

-

Hold 60°C for 1 min.

-

Ramp 20°C/min to 280°C.

-

Hold 3 min.

-

-

MS Source: Electron Impact (EI), 70 eV, 230°C.

-

Key Fragments (Interpretation):

-

211: Molecular Ion (

-

176:

-

128:

-

211: Molecular Ion (

Protocol B: LC-MS/MS for Trace Impurity Quantification

Best for: Detecting the molecule as a potential genotoxic impurity (PGI) in Lansoprazole.

-

System: Triple Quadrupole (e.g., Sciex QTRAP or Thermo TSQ).

-

Column: C18 Reverse Phase (e.g., Waters XBridge C18, 150mm

4.6mm, 3.5µm). -

Mobile Phase:

-

Gradient: 0-2 min (10% B)

8 min (90% B) -

Ionization: ESI Positive Mode (

).[4] -

MRM Transitions:

-

Quantifier:

(Loss of HF). -

Qualifier:

(Loss of trifluoroethyl group).

-

Mechanistic Insight: Fragmentation Pathways

Understanding how the molecule breaks apart validates the method. In ESI+, the protonation occurs at the pyridine nitrogen. The collision-induced dissociation (CID) typically results in the ejection of the fluorinated side chain.

Figure 2: Proposed ESI(+) fragmentation pathway for MRM transition selection.

References

-

Smolecule. (2023). This compound Mass Spectrometric Fragmentation Patterns. Retrieved from

-

Rasayan Journal of Chemistry. (2013). Development and Validation of Chromatographic Methods by LC-MS/MS for the Determination of Process Related Genotoxic Impurities. Retrieved from

-

PubChem. (n.d.). This compound Compound Summary. Retrieved from

-

LGC Standards. (n.d.). 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine, Hydrochloride (Impurity Reference). Retrieved from

-

BenchChem. (2025).[5] A Comparative Guide to the GC-MS Analysis of Halogenated Pyridines. Retrieved from

Sources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.